2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine
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Overview
Description
2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine is an organic compound with a complex structure that includes both isopropoxy and isopropylsulfonyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a pyridine derivative with isopropyl halides under basic conditions, followed by sulfonation using isopropylsulfonyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy or isopropylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, while the isopropoxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-3-iodo-pyridine: This compound shares the isopropoxy group but has an iodine atom instead of the isopropylsulfonyl group.
2-Isopropoxy-3-pyridinol: Similar in structure but with a hydroxyl group instead of the isopropylsulfonyl group.
Uniqueness
2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both isopropoxy and isopropylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2-propan-2-yloxy-3-propan-2-ylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-8(2)17-13-12(18(15,16)9(3)4)10(5)7-11(6)14-13/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMMVKDGGAJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C(C)C)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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